3-Isopropylbenzofuran-5-ol
Description
3-Isopropylbenzofuran-5-ol is a benzofuran derivative characterized by a hydroxyl (-OH) group at the 5-position and an isopropyl (-CH(CH₃)₂) substituent at the 3-position of the benzofuran core. The benzofuran scaffold is a bicyclic structure consisting of fused benzene and furan rings, which is widely studied for its diverse pharmacological and material science applications. While direct data for this compound (e.g., CAS, molecular weight) are absent in the provided evidence, its structural analogs offer insights into its properties .
Properties
IUPAC Name |
3-propan-2-yl-1-benzofuran-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7(2)10-6-13-11-4-3-8(12)5-9(10)11/h3-7,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVFZAYPPNVADK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=COC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703330 | |
| Record name | 3-(Propan-2-yl)-1-benzofuran-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102611-86-9 | |
| Record name | 3-(Propan-2-yl)-1-benzofuran-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Isopropylbenzofuran-5-ol is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzofurans, which are known for their diverse biological activities. The structure can be represented as follows:
This compound features a benzofuran core with an isopropyl group and a hydroxyl group, which may contribute to its biological effects.
Antimicrobial Properties
Research indicates that benzofuran derivatives exhibit significant antimicrobial activities. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain benzofurans have bacteriostatic effects, inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of benzofurans has also been explored. In vitro studies suggest that this compound may induce apoptosis in cancer cells. For example, compounds derived from the benzofuran structure have demonstrated cytotoxic effects against P-388 lymphocytic leukemia cells . The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Antioxidant Effects
Benzofurans are known for their antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a crucial role. The antioxidant capacity of this compound may be attributed to its ability to scavenge free radicals and enhance the body’s endogenous antioxidant defenses .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : Similar compounds have been shown to interact with key enzymes involved in metabolic pathways, potentially altering their activity and leading to therapeutic effects.
- Receptor Modulation : Benzofurans may act as ligands for various receptors, influencing cellular signaling pathways.
- Gene Expression : Some studies suggest that these compounds can modulate gene expression related to inflammation and cell survival.
Case Studies
A notable study investigated the antitrypanosomal activity of various phytochemicals, including derivatives related to this compound. The results indicated that certain structural modifications could enhance binding affinity to target proteins in Trypanosoma brucei, suggesting a promising avenue for drug development against trypanosomiasis .
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
Key differences among benzofuran derivatives arise from substituent type and position. Below is a comparative analysis based on evidence:
Table 1: Structural and Physical Properties of Selected Benzofuran Derivatives
*Hypothetical data inferred from structural analogs.
Key Observations:
Hydroxyl vs. Alkyl Groups : The hydroxyl group in this compound likely increases polarity compared to alkylated analogs like 3-Methyl-5-isopropylbenzofuran (). This could elevate melting points due to hydrogen bonding, as seen in oxalate salts (e.g., 244°C in ) .
Di-n-butylamino groups may improve solubility in organic solvents .
Saturation Effects : Partially saturated derivatives (e.g., 2,3-dihydrobenzofuran in ) exhibit reduced aromaticity, altering electronic properties and biological interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
